Cas no 97005-76-0 (4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-)

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- structure
97005-76-0 structure
Product Name:4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
CAS No:97005-76-0
MF:C16H14O3
MW:254.280564785004
MDL:MFCD00017704
CID:803459
PubChem ID:102928
Update Time:2025-11-01

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
    • 4'-METHOXYFLAVANONE
    • METHOXYFLAVANONE,4'
    • 2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
    • 2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)
    • (±)-4′-Methoxyflavanone
    • 2-(4-Methoxyphenyl)chroman-4-one
    • 97005-76-0
    • CHEBI:63329
    • XR5E5L2ZYW
    • ST070122
    • 2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
    • HMS2194L24
    • ACon1_000211
    • WS-01001
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-
    • (+/-)-2-(4-methoxyphenyl)chroman-4-one
    • 2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
    • CS-0159089
    • 4'-Methoxyflavanone, (S)-
    • 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-, (S)-
    • Oprea1_635195
    • AKOS024283785
    • Flavanone, 4'-methoxy-
    • 2-(4-Methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
    • UNII-XR5E5L2ZYW
    • 4''-Methoxyflavanone
    • D86466
    • BRD-A59654870-001-01-6
    • DB-047765
    • Oprea1_176638
    • MLS000574900
    • DTXSID80914217
    • (S)-2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
    • MEGxp0_001700
    • DB-116312
    • C19895
    • HMS3328G04
    • NSC50187
    • 4H-1-Benzopyran-4-one,3-dihydro-2-(4-methoxyphenyl)-
    • CHEMBL241909
    • BDBM50310195
    • 2-(4-Methoxy-phenyl)-chroman-4-one
    • SMR000156254
    • 2-(4-Methoxyphenyl)-2,3-dihydro-4H-chromen-4-one #
    • MFCD00017704
    • SCHEMBL127704
    • NSC-50187
    • HY-N9246
    • 3034-08-0
    • MDL: MFCD00017704
    • Inchi: 1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3
    • InChI Key: QIUYUYOXCGBABP-UHFFFAOYSA-N
    • SMILES: O=C1CC(C2C=CC(OC)=CC=2)OC2C1=CC=CC=2

Computed Properties

  • Exact Mass: 254.09400
  • Monoisotopic Mass: 254.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.199±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 155-158 ºC
  • Solubility: Insuluble (9.4E-3 g/L) (25 ºC),
  • PSA: 35.53000
  • LogP: 3.40170

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Security Information

  • WGK Germany:3

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Pricemore >>

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4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Dicarbonylhydro[(1,2,3,3a,7a-η)-4,5,6,7-tetrahydro-2-hydroxy-1,3-bis(trimethylsi… Solvents: o-Xylene ;  24 h, rt
Reference
Visible light mediated Iron-Catalyzed synthesis of C-3 alkylated Indoles, bisindolylmethanes and flavanones using alcohols
Waheed, Mohd; Alsharif, Meshari A.; Issa Alahmdi, Mohammed; Mukhtar, Sayeed; Parveen, Humaira, Tetrahedron Letters, 2023, 119,

Production Method 2

Reaction Conditions
1.1 Reagents: Silica ,  Bismuth trichloride (silica supported) Solvents: Water
1.2 Solvents: Ethyl acetate ;  3 - 6 h, 70 - 80 °C
Reference
An improved procedure for the isomerisation of 2'-hydroxy-substituted chalcones to flavanones using silica supported-BiCl3 under dry conditions
Ahmed, Naseem; Ansari, W. H., Journal of Chemical Research, 2003, (2003), 572-573

Production Method 3

Reaction Conditions
1.1 Catalysts: 1-Methylimidazole Solvents: Dimethyl sulfoxide ;  8 h, 100 °C
1.2 Solvents: Water
Reference
An efficient and facile synthesis of flavanones catalyzed by N-methylimidazole
Wang, Peng; Yang, Jiabin; Cai, Jin; Sun, Chunlong; Li, Lushen; et al, Journal of the Serbian Chemical Society, 2013, 78(7), 917-920

Production Method 4

Reaction Conditions
1.1 Catalysts: Zinc chloride ;  8 min
Reference
EPZ10R-catalyzed simple and efficient synthesis of flavanones
Shinde, Narayan D.; Pawar, Omprakash B.; Shinde, Vishnu S.; Suryawanshi, Venkat S.; Chavan, Fulchand R., Organic Chemistry: An Indian Journal, 2011, 7(3), 161-164

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  overnight, reflux
Reference
Synthesis of pyrazole-substituted chromene analogues with selective anti-leukemic activity
Madhu, G.; Sudhakar, M.; Santosh Kumar, K.; Rajashekher Reddy, G.; Sravani, A.; et al, Russian Journal of General Chemistry, 2017, 87(10), 2421-2428

Production Method 6

Reaction Conditions
1.1 Reagents: Methanol ,  Hydrochloric acid Solvents: Water ;  48 h, reflux
Reference
Efficient Access to Chromeno[4,3- b ]quinolines Related to Dependensin
Dobrowolski, Jeremy C.; Fraser, Benjamin H.; Bhadbhade, Mohan; Black, David St. C.; Kumar, Naresh, Synlett, 2017, 28(15), 1979-1983

Production Method 7

Reaction Conditions
1.1 Catalysts: 1-Butylimidazolium tetrafluoroborate ;  10 min, rt
Reference
A novel synthesis and antimicrobial activity of flavanone using environmental friendly catalyst H[bimBF4]
Ahmed, Shaikh K.; Parveen, Arshia, Research Journal of Pharmaceutical, 2010, 1(4), 809-815

Production Method 8

Reaction Conditions
1.1 Catalysts: Silica ,  Molybdenum phosphorus hydroxide oxide Solvents: Ethanol ;  9 h, reflux
Reference
Synthesis of flavanones, azaflavanones, and thioflavanones catalyzed by PMA-SiO2 as a mild, efficient, and reusable catalyst
Sakirolla, Raghavendra; Yaeghoobi, Marzieh; Abd. Rahman, Noorsaadah, Monatshefte fuer Chemie, 2012, 143(5), 797-800

Production Method 9

Reaction Conditions
1.1 Catalysts: Silica ,  Ferric hydrogen sulfate Solvents: Ethanol ;  9 h, 78 °C
Reference
Fe(HSO4)3/SiO2, an efficient and heterogeneous catalyst for one-pot synthesis of 2-aryl-chromene-4-ones (flavanones)
Eshghi, Hossein; Rahimizadeh, Mohammad; Mousavi, Seyed Mohsen, Natural Product Research, 2014, 28(7), 438-443

Production Method 10

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Dichloromethane ,  Toluene ;  3 min, 0 °C; 10 min, 0 °C
Reference
A novel synthesis of flavanones from 2-hydroxybenzoic acids
Lee, Jae In; Jung, Mi Gung; Jung, Hye Jin, Bulletin of the Korean Chemical Society, 2007, 28(5), 859-862

Production Method 11

Reaction Conditions
1.1 Catalysts: Copper oxide (CuO) (nanocomposite with reduced graphene oxide) ,  Graphene (oxide, reduced, nanocomposite with CuO) Solvents: Water ;  30 min, reflux
Reference
Copper Oxide/Reduced Graphene Oxide Nanocomposite-Catalyzed Synthesis of Flavanones and Flavanones with Triazole Hybrid Molecules in One Pot: A Green and Sustainable Approach
Gupta, Ajay; Jamatia, Ramen ; Patil, Ranjit A. ; Ma, Yuan-Ron ; Pal, Amarta Kumar, ACS Omega, 2018, 3(7), 7288-7299

Production Method 12

Reaction Conditions
1.1 Reagents: Aniline ,  Calcium chloride Solvents: Ethanol ;  8 h, reflux
Reference
An efficient synthesis of flavanones and their docking studies with aldose reductase
Kondhare, D. D.; Gyananath, G.; Tamboli, Yasinalli; Kumbhar, Santosh S.; Choudhari, Prafulla B.; et al, Medicinal Chemistry Research, 2017, 26(5), 987-998

Production Method 13

Reaction Conditions
1.1 Catalysts: D-arabino-Hexitol, 1-C-[(aminocarbonyl)amino]-2-deoxy-, hydrochloride, sodium sa… ;  60 min, 60 - 65 °C
Reference
A facile and efficient synthesis of flavanones by using novel ionic liquid
Patil, Suryakant Sudhakar; Sonawane, Mangesh Vijay; Chaudhari, Sandip Balu; Sonawane, Jaywant Prakash, World Journal of Pharmaceutical Research, 2015, 4(3), 909-914

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  24 h, reflux
1.2 Solvents: Water
Reference
Synthesis, characterization and biological evaluation of 2-aryl-4-phenyl-2H-chromene-3-benzimadazoles
Kumar, K. Santosh; Reddy, P. Nagendra; Madhu, B. Srinivas. G.; Rao, Y. Jayaprakash; Krupadanam, G. L. David, Heterocyclic Letters, 2017, 7(2), 385-394

Production Method 15

Reaction Conditions
1.1 Reagents: Water ,  Phosphorus oxychloride ;  45 min, 70 - 75 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Water-mediated phosphorylative cyclodehydrogenation: An efficient preparation of flavones and flavanones
Vimal, Manorama; Pathak, Uma; Halve, Anand Kumar, Synthetic Communications, 2019, 49(21), 2805-2814

Production Method 16

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid Solvents: Acetic acid ;  1.35 h, reflux
Reference
An improved and eco-friendly method for the synthesis of flavanone by the cyclization of 2'-hydroxy chalcone using methane sulfonic acid as catalyst
Kulkarni, Pramod; Wagh, Pradip; Zubaidha, Pudukulathan, Chemistry Journal, 2012, 2(3), 106-110

Production Method 17

Reaction Conditions
1.1 Catalysts: Cobalt copper iron oxide (Co0.5Cu0.5Fe2O4) Solvents: Ethanol ;  65 min, 80 °C
Reference
Cooperative Activation in the Synthesis of Flavanone Antioxidants Using a Simple and Highly Efficient Magnetically Recoverable Nano-Cu-CoFe2O4 Catalyst
Khosravani Farahani, Mohammad; Fareghi-Alamdari, Reza; Kiasat, Ali Reza, Polycyclic Aromatic Compounds, 2018, 38(5), 464-478

Production Method 18

Reaction Conditions
1.1 Reagents: Aniline Catalysts: Iodine Solvents: Methanol ;  20 h, 40 °C
Reference
Iodine catalyzed one-pot synthesis of flavanone and tetrahydropyrimidine derivatives via Mannich type reaction
Kavala, Veerababurao; Lin, Chunchi; Kuo, Chun-Wei; Fang, Hulin; Yao, Ching-Fa, Tetrahedron, 2012, 68(4), 1321-1329

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium persulfate Solvents: Acetonitrile ;  3 h, 80 °C
1.2 Solvents: Water ;  10 min, cooled
Reference
K2S2O8-Mediated efficient oxidative deoximation of flavonoid oximes under mild reaction conditions
Waheed, Mohd; Ahmed, Naseem; Alsharif, Meshari A.; Alahmdi, Mohammed Issa; Mukhtar, Sayeed, ChemistrySelect, 2019, 4(25), 7572-7576

Production Method 20

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Carbon tetrachloride ,  Triethylamine ,  Triphenylphosphine Solvents: Acetonitrile ;  16 h, rt
Reference
Method for preparing flavanone derivatives by cyclodehydration
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4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Raw materials

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Preparation Products

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Suppliers

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(CAS:97005-76-0)4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:29
Price ($):338.0
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Additional information on 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-: CAS No. 97005-76-0 and Its Role in Medicinal Chemistry

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-, with the chemical identifier CAS No. 97005-76-0, represents a pivotal compound in the field of medicinal chemistry. This molecule is a derivative of the benzopyran scaffold, a core structural motif found in numerous biologically active compounds. The presence of a methoxy group at the para-position of the phenyl ring in 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- significantly influences its physicochemical properties, including solubility, metabolic stability, and interactions with biological targets. Recent advancements in drug discovery have highlighted the importance of such functional groups in modulating the pharmacological profile of small molecules.

The 4H-1-Benzopyran-4-one core structure is a six-membered ring fused to a benzene ring, with a ketone group at the 4-position. This structural feature is reminiscent of natural products such as curcumin and flavonoids, which are known for their antioxidant and anti-inflammatory properties. The 2-(4-methoxyphenyl) substituent introduces additional complexity, as the methoxy group can engage in hydrogen bonding and π-π stacking interactions with proteins, enhancing the molecule's binding affinity. These structural characteristics make 4H-1-Benzopyran-4-one,2,3-dih,2-(4-methoxyphenyl)- a promising candidate for the development of novel therapeutics.

Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated that 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. The compound's ability to chelate metal ions, such as iron and copper, further contributes to its antioxidant capacity. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a critical role in pathogenesis. Researchers have also explored its potential as a neuroprotective agent, with preliminary in vivo studies showing reduced neuronal damage in models of Parkinson's disease.

Another area of interest is the anti-inflammatory potential of 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-. A 2024 study in Pharmaceutical Research reported that the compound inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. By modulating NF-κB signaling, 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- may offer therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's selectivity for this pathway over other immune-related targets is a significant advantage in minimizing off-target effects.

From a synthetic perspective, the preparation of 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- involves multi-step organic reactions, often starting with the formation of the benzopyran ring through a Diels-Alder reaction or a Michael addition. The introduction of the methoxy group typically requires a coupling reaction with an appropriate electrophilic aromatic substitution reagent. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to improve the efficiency and scalability of these processes, aligning with the growing demand for rapid drug development in the pharmaceutical industry.

Computational modeling has also played a crucial role in understanding the molecular interactions of 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-. Molecular docking studies have revealed that the compound binds to the active site of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase, which are implicated in inflammatory processes. These findings suggest that the molecule could serve as a dual inhibitor, targeting multiple pathways involved in inflammation and oxidative stress. However, further experimental validation is required to confirm these interactions and assess their biological relevance.

While the therapeutic potential of 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- is promising, challenges remain in optimizing its pharmacokinetic properties. Issues such as poor water solubility and limited bioavailability may hinder its clinical application. To address these limitations, researchers are exploring prodrug strategies and nanoparticle-based delivery systems to enhance the compound's solubility and target specificity. These approaches are part of a broader trend in medicinal chemistry to improve the translational potential of small molecules.

Moreover, the environmental impact of synthetic processes involving 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- has garnered attention. Green chemistry principles are being applied to reduce waste and energy consumption during synthesis. For example, the use of biocatalysts and solvent-free conditions has been shown to decrease the ecological footprint of drug production. This shift towards sustainable practices is essential for the long-term viability of pharmaceutical research and development.

In conclusion, 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- represents a compelling example of how structural modifications can enhance the biological activity of small molecules. Its antioxidant, anti-inflammatory, and potential neuroprotective properties position it as a valuable lead compound for the development of new therapeutics. Ongoing research into its synthetic optimization, molecular interactions, and environmental impact will be critical in advancing its application in medicine.

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Amadis Chemical Company Limited
(CAS:97005-76-0)4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
A1196045
Purity:99%
Quantity:5g
Price ($):338.0
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